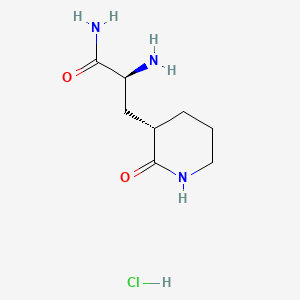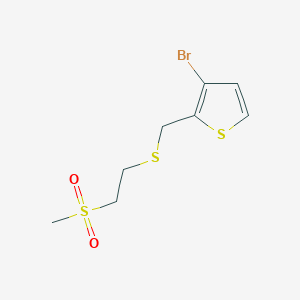![molecular formula C39H26F3P B14911201 Diphenyl(2'-(4-(trifluoromethyl)phenyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14911201.png)
Diphenyl(2'-(4-(trifluoromethyl)phenyl)-[1,1'-binaphthalen]-2-yl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl(2’-(4-(trifluoromethyl)phenyl)-[1,1’-binaphthalen]-2-yl)phosphane is a phosphine compound characterized by the presence of a trifluoromethyl group and a binaphthyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(2’-(4-(trifluoromethyl)phenyl)-[1,1’-binaphthalen]-2-yl)phosphane typically involves the reaction of diphenylphosphine with a suitable binaphthyl derivative containing a trifluoromethyl group. One common method is the Stille coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-phosphorus bonds . The reaction conditions often include the use of solvents such as toluene or THF, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Diphenyl(2’-(4-(trifluoromethyl)phenyl)-[1,1’-binaphthalen]-2-yl)phosphane can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted aromatic compounds, and biaryl compounds resulting from coupling reactions.
Scientific Research Applications
Diphenyl(2’-(4-(trifluoromethyl)phenyl)-[1,1’-binaphthalen]-2-yl)phosphane has several scientific research applications:
Organic Synthesis: It is used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Materials Science: The compound is used in the synthesis of conjugated polymers for organic photovoltaics, contributing to the development of low band gap materials.
Medicinal Chemistry: Its derivatives are explored for potential pharmaceutical applications due to their unique structural features.
Mechanism of Action
The mechanism by which Diphenyl(2’-(4-(trifluoromethyl)phenyl)-[1,1’-binaphthalen]-2-yl)phosphane exerts its effects involves its role as a ligand in coordination chemistry. The phosphine group coordinates with transition metals, forming complexes that can facilitate various catalytic processes. The trifluoromethyl group and binaphthyl structure contribute to the compound’s electronic and steric properties, influencing its reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: Lacks the trifluoromethyl and binaphthyl groups, resulting in different reactivity and applications.
Triphenylphosphine: Contains three phenyl groups and is widely used as a ligand in coordination chemistry.
Binaphthyl-based Phosphines: Similar binaphthyl structure but may have different substituents affecting their properties.
Uniqueness
Diphenyl(2’-(4-(trifluoromethyl)phenyl)-[1,1’-binaphthalen]-2-yl)phosphane is unique due to the presence of both a trifluoromethyl group and a binaphthyl structure, which impart distinct electronic and steric properties. These features make it a valuable ligand in catalysis and a useful building block in materials science.
Properties
Molecular Formula |
C39H26F3P |
|---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
diphenyl-[1-[2-[4-(trifluoromethyl)phenyl]naphthalen-1-yl]naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C39H26F3P/c40-39(41,42)30-23-19-29(20-24-30)35-25-21-27-11-7-9-17-33(27)37(35)38-34-18-10-8-12-28(34)22-26-36(38)43(31-13-3-1-4-14-31)32-15-5-2-6-16-32/h1-26H |
InChI Key |
NIQICUJDJFRVOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)C7=CC=C(C=C7)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,12-Bis(4-methoxyphenyl)-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B14911133.png)
![2-((4-Bromo-1h-pyrazol-1-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14911143.png)

![8-((tert-Butoxycarbonyl)(methyl)amino)-6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B14911152.png)


![Benzyl 3-oxohexahydro-1H-pyrrolo[1,2-a]imidazole-1-carboxylate](/img/structure/B14911167.png)






